tert-Butyl 2-fluoro-4-hydroxyphenethylcarbamate tert-Butyl 2-fluoro-4-hydroxyphenethylcarbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17555852
InChI: InChI=1S/C13H18FNO3/c1-13(2,3)18-12(17)15-7-6-9-4-5-10(16)8-11(9)14/h4-5,8,16H,6-7H2,1-3H3,(H,15,17)
SMILES:
Molecular Formula: C13H18FNO3
Molecular Weight: 255.28 g/mol

tert-Butyl 2-fluoro-4-hydroxyphenethylcarbamate

CAS No.:

Cat. No.: VC17555852

Molecular Formula: C13H18FNO3

Molecular Weight: 255.28 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 2-fluoro-4-hydroxyphenethylcarbamate -

Specification

Molecular Formula C13H18FNO3
Molecular Weight 255.28 g/mol
IUPAC Name tert-butyl N-[2-(2-fluoro-4-hydroxyphenyl)ethyl]carbamate
Standard InChI InChI=1S/C13H18FNO3/c1-13(2,3)18-12(17)15-7-6-9-4-5-10(16)8-11(9)14/h4-5,8,16H,6-7H2,1-3H3,(H,15,17)
Standard InChI Key XVXMLAJPEUCTGI-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NCCC1=C(C=C(C=C1)O)F

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

tert-Butyl 2-fluoro-4-hydroxyphenethylcarbamate (C₁₃H₁₈FNO₃) features a phenethyl core with three key substituents:

  • A tert-butyl carbamate group (-OC(O)NH-C(CH₃)₃) at the ethylamine position.

  • A fluoro substituent at the ortho position (C2) of the aromatic ring.

  • A hydroxy group at the para position (C4) of the aromatic ring .

The tert-butyl group enhances steric bulk, potentially influencing binding affinity in biological systems, while the electron-withdrawing fluoro group and polar hydroxy group create a unique electronic profile.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₈FNO₃
Molecular Weight263.29 g/mol
XLogP3 (Partition Coeff)2.8
Hydrogen Bond Donors2 (NH and OH)

Synthesis and Manufacturing Processes

General Synthetic Pathways

The synthesis of tert-butyl carbamates typically involves multi-step reactions:

  • Phenethylamine Functionalization: Introduction of fluorine and hydroxy groups via electrophilic aromatic substitution or directed ortho-metalation .

  • Carbamate Formation: Reaction of the amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

A representative protocol for analogous compounds (e.g., tert-butyl (4-chloro-3-fluoro-2-iodophenyl)carbamate) involves:

  • Lithiation of a precursor using n-butyllithium at -80°C in tetrahydrofuran (THF).

  • Subsequent iodination with elemental iodine, achieving yields up to 94% .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield
Lithiationn-BuLi, THF, -80°C-
IodinationI₂, THF, -80°C to 35°C94%
QuenchingNH₄Cl, NaHSO₃-

Physicochemical Properties

Stability and Solubility

The compound’s stability is influenced by:

  • pH Sensitivity: The carbamate group may hydrolyze under acidic or basic conditions, releasing tert-butanol and CO₂.

  • Thermal Decomposition: Differential scanning calorimetry (DSC) of similar compounds shows decomposition above 150°C .

Solubility data extrapolated from analogs suggest:

  • Polar Solvents: High solubility in DMSO (>50 mg/mL).

  • Aqueous Media: Limited solubility (<1 mg/mL in water) .

Applications in Medicinal Chemistry

Pharmacophore Development

The compound’s structure aligns with motifs seen in:

  • Kinase Inhibitors: Fluoro and hydroxy groups mimic ATP-binding site interactions.

  • CNS Agents: Phenethylamines are precursors to neurotransmitters like dopamine .

Table 3: Biological Activity of Structural Analogs

AnalogTargetIC₅₀
4-HydroxyphenethylamineMAO-A12 μM
2-FluorophenethylamineDopamine Receptor8 nM

Future Research Directions

Priority Areas

  • Metabolic Stability: In vitro assays using liver microsomes.

  • Crystallography: X-ray diffraction to resolve 3D conformation .

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